Lipophilicity vs. Non-Brominated Parent
The introduction of the bromine atom leads to a quantifiable increase in lipophilicity compared to the non-halogenated parent scaffold, 2-methoxy-5-methylbenzaldehyde. This is a predictable yet critical modification for improving membrane permeability in a biological context [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.81 |
| Comparator Or Baseline | 2-Methoxy-5-methylbenzaldehyde (CAS 7083-19-4): logP = 2.278 |
| Quantified Difference | ΔlogP = +0.532 (a 23% increase) |
| Conditions | Calculated logP value from vendor technical datasheets. |
Why This Matters
An increase of over 0.5 logP units signifies a more than three-fold increase in the partition coefficient, which is a significant change for medicinal chemists optimizing pharmacokinetic properties like cell permeability.
- [1] Chembase.cn. 2-Methoxy-5-methylbenzaldehyde Product Information (ID: 530210). CAS 7083-19-4. LogP: 2.278. View Source
